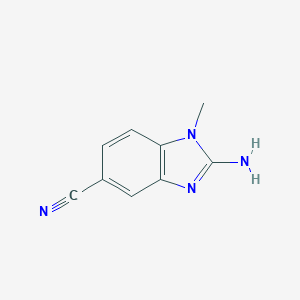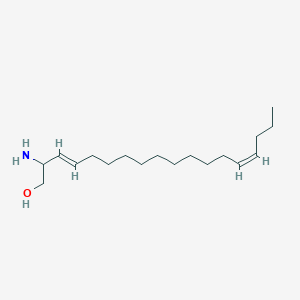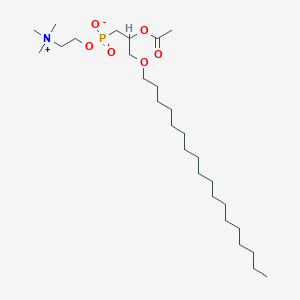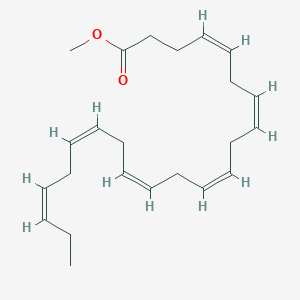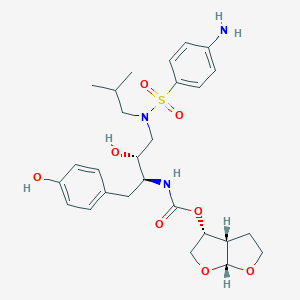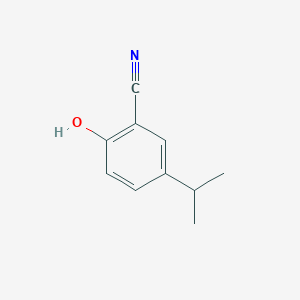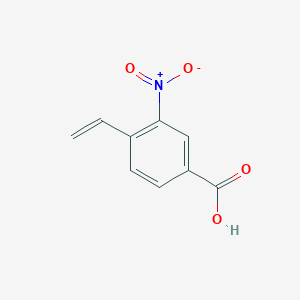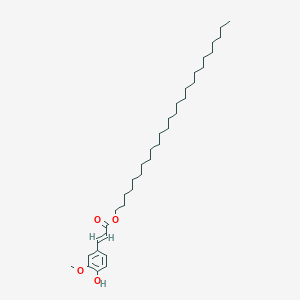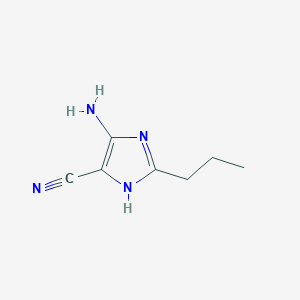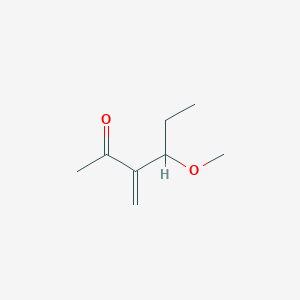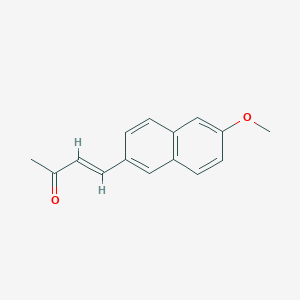
4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one
Overview
Description
“4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one” is a chemical compound with the molecular formula C15H14O2 . It has a molecular weight of 226.27 . This compound is also known as Nabumetone impurity D .
Synthesis Analysis
The synthesis of “4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one” involves the condensation of 6-methoxy-2-naphthaldehyde with acetone in an aqueous solution of NaOH . This reaction gives 4-(6-methoxy-2-naphthyl)-3-buten-2-one, which is then reduced with H2 over Pd-C in ethyl acetate .Molecular Structure Analysis
The molecular structure of “4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one” can be represented by the SMILES notation: CC(=O)/C=C/C1=CC2=C(C=C1)C=C(C=C2)OC .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one” include a molecular weight of 226.27 and a molecular formula of C15H14O2 .Scientific Research Applications
Field
This compound is used in the field of Organic Chemistry .
Application
“4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one” is a chemical compound with the CAS Number: 56600-90-9 and a molecular weight of 226.27 . It is used in various chemical reactions due to its specific structure and properties .
Method of Application
The specific methods of application or experimental procedures would depend on the particular reaction or process in which this compound is being used. Unfortunately, the exact technical details or parameters are not provided in the source .
Results or Outcomes
Use in Pharmaceutical Synthesis
Field
This compound is used in the field of Pharmaceutical Synthesis .
Application
A derivative of “4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one”, known as “N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide”, was prepared by a reaction between 2,2-diphenylethan-1-amine and naproxen . This derivative was fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data .
Method of Application
The compound was synthesized via a reaction between 2,2-diphenylethan-1-amine and naproxen . The newly obtained naproxen derivative was then fully analyzed and characterized using various spectroscopic techniques .
Results or Outcomes
The synthesis resulted in a high yield of the naproxen derivative . The compound was fully characterized and its structure confirmed using various spectroscopic techniques .
Use in Antibacterial Research
Field
This compound is used in the field of Medicinal Chemistry Research .
Application
A derivative of “4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one”, known as “2-(6-methoxynaphthalen-2-yl)-N-(4-(2-(4-oxopentan-2-ylidene)hydrazinecarbonnyl)phenyl) propanamide” showed potent antibacterial activity against S. pneumonia .
Method of Application
The compound was synthesized and its antibacterial activity was evaluated using the microdilution technique against five known strains of bacteria .
Results or Outcomes
The compound showed potent antibacterial activity against S. pneumonia with a minimal inhibitory concentration of 1.95 µg/ml, which is lower than that of Naproxen and the reference drug Ampicillin .
Use in Amide Synthesis
Field
This compound is used in the field of Organic Synthesis .
Application
“4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one” is used in the synthesis of "N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide" .
Method of Application
The compound was synthesized via a reaction mediated by N, N ′-dicyclohexylcarbodiimide (DCC), which is used for the preparation of esters, amides, or anhydrides .
Results or Outcomes
The synthesis resulted in the successful preparation of "N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide" .
Use in Medicinal Chemistry Research
Field
This compound is used in the field of Medicinal Chemistry Research .
Application
A derivative of “4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one”, known as “2-(6-methoxynaphthalen-2-yl)-N-(4-(2-(4-oxopentan-2-ylidene)hydrazinecarbonnyl)phenyl) propanamide” showed potent antibacterial activity against B. subtilis .
Method of Application
The compound was synthesized and its antibacterial activity was evaluated using the microdilution technique against five known strains of bacteria .
Results or Outcomes
The compound showed potent antibacterial activity against B. subtilis with a minimal inhibitory concentration of 1.95 µg/ml .
Use in Organic Synthesis
Field
This compound is used in the field of Organic Synthesis .
Application
“4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one” is used in the synthesis of "N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide" .
Method of Application
The compound was synthesized via a reaction mediated by N, N ′-dicyclohexylcarbodiimide (DCC), which is used for the preparation of esters, amides, or anhydrides .
Results or Outcomes
The synthesis resulted in the successful preparation of "N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide" .
properties
IUPAC Name |
(E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h3-10H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKROFHKPKRFPM-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC2=C(C=C1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC2=C(C=C1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one | |
CAS RN |
127053-22-9 | |
| Record name | 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127053229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(6-METHOXYNAPHTHALEN-2-YL)BUT-3-EN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J1W17F0WZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



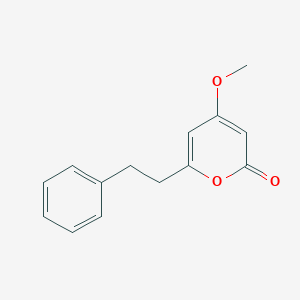
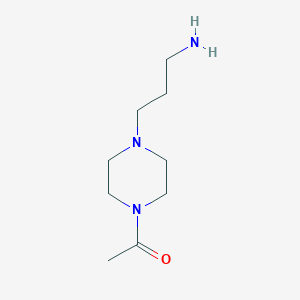
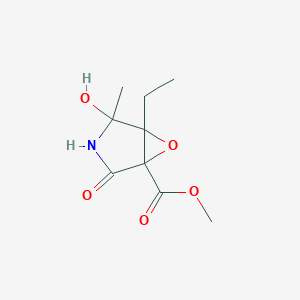
![N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B117269.png)
